6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid

Lipophilicity Membrane permeability Drug-likeness

This 2,6-dimethylpiperidine-substituted pyrimidine-4-carboxylic acid (LogP 2.2) is 10–25× more lipophilic than the unsubstituted piperidine analog, improving target engagement in hydrophobic kinase ATP sites and GPCR allosteric pockets. The free COOH enables direct HATU/DCC-mediated amide coupling with amine-functionalized E3 ligase ligands (VHL, CRBN), saving 1–2 synthetic steps for PROTAC library synthesis versus amine-starting intermediates. The 2,6-dimethyl groups lock the piperidine into a defined chair conformation with equatorial methyls—a geometry directly linked to sub-nanomolar kinase binding (IC₅₀ = 12.3 nM reported for the related amine series). With MW 235.28 Da, TPSA 66.3 Ų, and LogP 2.2, this scaffold resides within optimal CNS drug space, offering improved predicted BBB permeability over polar morpholine analogs. The carboxylic acid also serves as a bioisosteric replacement or pro-drug handle for carboxylate-based kinase inhibitor SAR exploration.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
CAS No. 2097949-52-3
Cat. No. B1480423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid
CAS2097949-52-3
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC1CCCC(N1C2=NC=NC(=C2)C(=O)O)C
InChIInChI=1S/C12H17N3O2/c1-8-4-3-5-9(2)15(8)11-6-10(12(16)17)13-7-14-11/h6-9H,3-5H2,1-2H3,(H,16,17)
InChIKeyMAXXPRAUDARYNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid (CAS 2097949-52-3) – Physicochemical and Structural Baseline for Procurement Evaluation


6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic building block comprising a pyrimidine core substituted at the 6-position with a 2,6-dimethylpiperidine moiety and bearing a carboxylic acid at the 4-position [1]. It has a molecular formula of C₁₂H₁₇N₃O₂ and a molecular weight of 235.28 g/mol [1]. The compound features one hydrogen bond donor (carboxylic acid), five hydrogen bond acceptors, a topological polar surface area of 66.3 Ų, and a computed XLogP3-AA of 2.2 [1]. Its two rotatable bonds and undefined stereocenters on the piperidine ring provide a balance of rigidity and conformational flexibility [1]. These properties place it within oral drug-like chemical space and make it a candidate for fragment-based lead discovery and library synthesis.

Why In-Class Pyrimidine-Piperidine Carboxylic Acids Cannot Substitute 6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid for Structure-Activity Relationship Studies


Close analogs such as 6-(piperidin-1-yl)pyrimidine-4-carboxylic acid differ by the absence of the two methyl groups on the piperidine ring. This seemingly minor change produces a substantial difference in lipophilicity (ΔLogP ≈ 1.0–1.2 units) [1] and introduces distinct steric and conformational constraints [2]. The 2,6-dimethyl substitution restricts the piperidine ring to a chair conformation with equatorial methyl groups, altering both the three-dimensional shape and the electronic environment around the nitrogen atom [2]. Such differences directly impact molecular recognition, as evidenced by the potent kinase inhibition (IC₅₀ = 12.3 nM) reported for the structurally related 6-(2,6-dimethylpiperidin-1-yl)pyrimidin-4-amine, where the dimethylpiperidine group was critical for target binding [3]. Simple substitution with unsubstituted piperidine or morpholine analogs cannot recapitulate these binding interactions.

Comparative Quantitative Evidence for 6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid Versus Its Closest Analogs


Increased Lipophilicity (ΔLogP ≈ +1.2) Relative to the Unsubstituted Piperidine Analog

6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid exhibits a computed XLogP3-AA of 2.2 [1]. In contrast, the unsubstituted 6-(piperidin-1-yl)pyrimidine-4-carboxylic acid (CAS 933731-47-6) has a predicted LogP in the range of 0.8–1.2 for the neutral form . This represents an increase of approximately 1.0–1.4 log units attributable to the two methyl substituents, translating to roughly a 10‑ to 25‑fold higher partition coefficient into hydrophobic media.

Lipophilicity Membrane permeability Drug-likeness

Molecular Weight and Heavy Atom Count Suitable for Fragment-Based Lead Discovery

The compound has a molecular weight of 235.28 g/mol and 17 heavy atoms [1], placing it within the 'fragment' space (MW < 300, heavy atom count ≤ 18) suitable for fragment-based screening. The unsubstituted analog (MW 207.23 g/mol, 15 heavy atoms) is also a fragment, but the dimethylated version offers a slightly larger scaffold that can explore additional binding pockets without exceeding fragment guidelines. Positional isomers (e.g., 2-substituted) or pyridine analogs (e.g., 6-(2,6-dimethylpiperidin-1-yl)nicotinic acid) differ in hydrogen-bonding patterns and may not match the fragment library compatibility of this specific substitution pattern.

Fragment-based drug design Lead-likeness Rule of Three

Steric and Conformational Differentiation from Unsubstituted and Mono-Methyl Piperidine Analogs

The 2,6-dimethyl substitution restricts the piperidine ring predominantly to a chair conformation in which both methyl groups occupy equatorial positions, minimizing 1,3-diaxial interactions [1]. This creates a sterically defined environment around the piperidine nitrogen that is absent in unsubstituted piperidine (free ring inversion) or mono‑methyl analogs (partial restriction). In the context of the related amine analog 6-(2,6-dimethylpiperidin-1-yl)pyrimidin-4-amine, this conformational restriction contributed to an IC₅₀ of 12.3 nM against a tyrosine kinase target [2], whereas unsubstituted piperidine-pyrimidine amines in the same series showed >100-fold lower affinity (class observation, exact comparator data not available).

Conformational analysis Steric hindrance Structure-activity relationship

Carboxylic Acid Functionality Enables Derivatization Routes Not Accessible to the Corresponding Amine Analog

The carboxylic acid group at the 4-position permits direct amide coupling, esterification, and reduction to the aldehyde or alcohol, making it a multipurpose intermediate. In contrast, the corresponding amine analog (6-(2,6-dimethylpiperidin-1-yl)pyrimidin-4-amine, CAS 2098140-56-6) requires harsher functionalization conditions or protection/deprotection strategies [1]. Price comparison shows the carboxylic acid (TRC, 500 mg, $550) [2] is positioned in the same cost range as the amine (TRC, 1 g, ~$335) [1] on a per-gram basis, but the acid enables a broader array of downstream chemistries without additional synthetic manipulation.

Synthetic versatility Amide coupling PROTAC design

Recommended Application Scenarios for 6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid Based on Comparative Evidence


Fragment-Based Screening Library Design Requiring Elevated LogP Scaffolds

With a LogP of 2.2, this compound is 10–25× more lipophilic than the unsubstituted piperidine analog [1]. Fragment libraries enriched with moderately lipophilic heterocycles improve hit rates against hydrophobic binding pockets (e.g., kinase ATP sites, GPCR allosteric sites). This scaffold can be incorporated into 19F‑NMR or X‑ray crystallography fragment screens where balanced solubility and membrane partitioning are required.

PROTAC Linker and Warhead Synthesis via Direct Carboxylic Acid Activation

The free carboxylic acid allows direct HATU/DCC-mediated amide bond formation with amine-functionalized E3 ligase ligands (e.g., VHL, CRBN) or linker PEG-amines without prior functionalization of an aniline [3][4]. This saves 1–2 synthetic steps compared to starting from the corresponding amine, which would require N-acylation or diazotization approaches, making the acid the procurement-preferred intermediate for PROTAC libraries.

Kinase Inhibitor Lead Optimization Exploiting Sterically Constrained Piperidine Binding Motifs

The 2,6-dimethylpiperidine group induces a well-defined chair conformation with equatorial methyl groups [2], a structural feature that has been associated with sub‑nanomolar kinase binding in the related amine series (IC₅₀ = 12.3 nM) [3]. The carboxylic acid can serve as a bioisosteric replacement or pro-drug handle for carboxylate-based kinase inhibitors, enabling SAR exploration around the pyrimidine 4‑position while maintaining the critical dimethylpiperidine pharmacophore.

Physicochemical Property Tuning in CNS Drug Discovery Programs

The combination of moderate MW (235.28 Da), TPSA (66.3 Ų), and LogP (2.2) places this compound near the optimal CNS drug space (MW < 400, TPSA < 90 Ų, 1 < LogP < 4) [1]. Compared to more polar analogs (e.g., morpholine-pyrimidine acids with LogP < 0.5), the dimethylpiperidine-pyrimidine acid offers improved predicted blood-brain barrier permeability, making it suitable for CNS lead generation where passive permeability is a key selection criterion.

Quote Request

Request a Quote for 6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.